molecular formula C8H12BrN3 B1464572 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 1248903-83-4

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No. B1464572
CAS RN: 1248903-83-4
M. Wt: 230.11 g/mol
InChI Key: DWGNYWPLHBOTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, also known as 4-bromo-1-PMP, is an organic compound belonging to the family of pyrazoles. It is a heterocyclic compound consisting of a five-membered ring system with a nitrogen atom, two carbon atoms, and two bromine atoms. Its molecular formula is C5H7BrN2 and it has a molecular weight of 181.03 g/mol. 4-bromo-1-PMP is a colorless solid with a melting point of 139-141°C. It has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.

Mechanism of Action

The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is not yet fully understood. However, it is believed to work by binding to a specific receptor in the body and activating a signal transduction pathway. This pathway can then lead to a variety of physiological effects, such as increased cell proliferation, increased cell survival, and increased cell migration.
Biochemical and Physiological Effects
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs) and to increase the migration of HUVECs. It has also been shown to increase the production of nitric oxide, a signaling molecule involved in a variety of physiological processes. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are some limitations to using 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems. Additionally, the effects of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP can vary depending on the concentration of the compound and the type of biological system being studied.

Future Directions

The potential future directions for research on 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP are numerous. Further research is needed to

Scientific Research Applications

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide. It is also used in the synthesis of biologically active compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid ethyl ester and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide methyl ester. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is used in the synthesis of pharmaceuticals, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide hydrochloride and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide sulfate.

properties

IUPAC Name

4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGNYWPLHBOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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